

Butamirate citrate pharmacokinetics absorption metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Butamirate Citrate

CAS No.: 18109-81-4

Cat. No.: S522314

Get Quote

Pharmacokinetic Properties of Butamirate Citrate

The table below summarizes the key pharmacokinetic parameters of **butamirate citrate** and its primary metabolite, 2-phenylbutyric acid (2-PBA), synthesized from available clinical data [1] [2] [3].

Parameter	Butamirate Citrate (Parent Drug)	2-Phenylbutyric Acid (2-PBA) Metabolite
Detection in Plasma	Not detected; rapidly metabolized [2]	Measurable; primary analyte in PK studies [3] [4]
Absorption	Rapidly and completely absorbed after oral administration [1]	-
Time to Peak Plasma Concentration (T_{max})	~1.1 - 1.5 hours (for syrup formulations) [1] [4]	~1.1 - 1.5 hours (similar to parent drug) [4]
Peak Plasma Concentration (C_{max})	-	~1.77 - 1.94 $\mu\text{g/mL}$ (after 45 mg dose) [4]
Protein Binding	Extensive (~95%) [1] [2]	Extensive (~95%) [2]

Parameter	Butamirate Citrate (Parent Drug)	2-Phenylbutyric Acid (2-PBA) Metabolite
Elimination Half-Life ($T_{1/2}$)	~6 hours (per some sources) [1]	~26 - 28 hours [4]
Route of Elimination	Urine, as metabolites [1]	Urine [1]
Bioavailability	Different syrup and tablet formulations proven bioequivalent [4]	-

Experimental Protocols and Analytical Methods

Clinical Pharmacokinetic Study Design

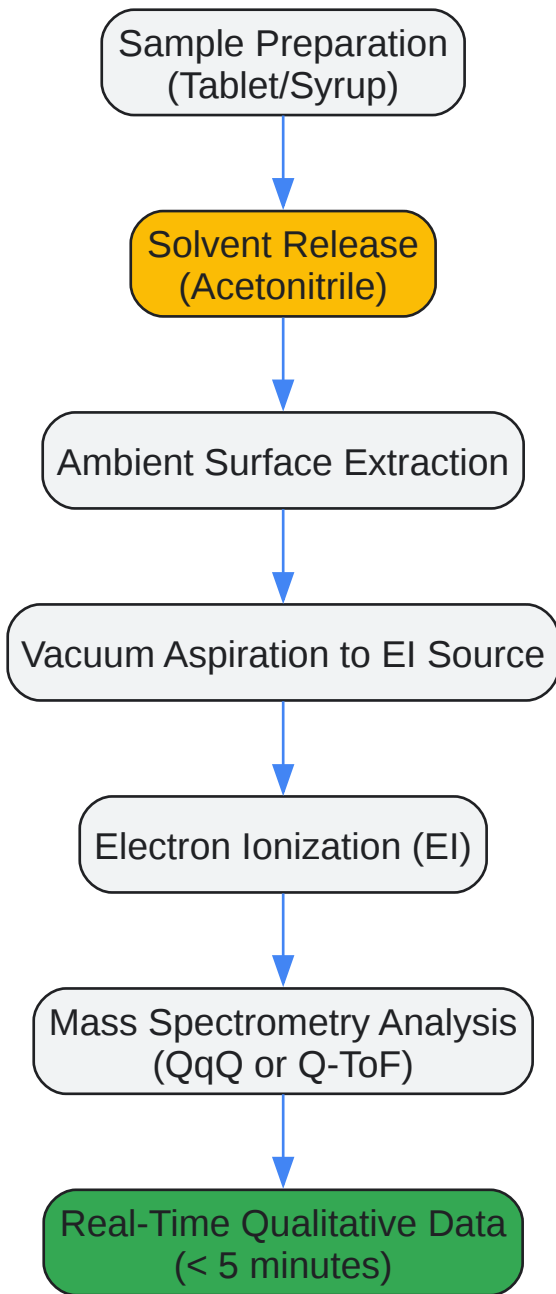
A foundational **randomized, open-label, crossover pharmacokinetic study** evaluated **butamirate citrate** in healthy adult volunteers [2].

- **Objective:** To assess the pharmacokinetic profile and dose proportionality of single doses (22.5 mg, 45 mg, 67.5 mg, 90 mg) [2].
- **Design:** Four-way crossover, with each subject receiving all doses in random sequences. A wash-out period of at least one week was maintained between doses to prevent carryover effects [2] [4].
- **Bioanalysis:** Plasma concentrations of the **2-phenylbutyric acid (2-PBA) metabolite** were determined using a **validated reversed-phase HPLC method with UV detection**. The lower limit of quantification was 50 ng/mL [4].

Advanced Analytical Technique: E-LEI-MS

A novel technique, **Extractive-liquid Sampling Electron Ionization-Mass Spectrometry (E-LEI-MS)**, has been applied for rapid pharmaceutical analysis, suitable for quality control and counterfeit detection [5].

- **Principle:** The method combines ambient sampling with the high identification power of electron ionization. A solvent extracts analytes directly from a sample surface, which are then aspirated into the EI source for near-instantaneous vaporization and ionization [5].
- **Workflow:** The diagram below illustrates the E-LEI-MS process for analyzing active pharmaceutical ingredients (APIs) like butamirate.



[Click to download full resolution via product page](#)

E-LEI-MS workflow for rapid API analysis [5].

Pharmacodynamic and Clinical Efficacy Data

Capsaicin Cough Challenge Model

A randomized, placebo-controlled, six-way crossover study evaluated the antitussive effects of butamirate and dextromethorphan in healthy volunteers [3].

- **Primary Endpoint:** Area under the curve (AUC(0,12h)) of log₁₀ C₅ (capsaicin concentration eliciting ≥5 coughs) [3].
- **Dosing:** **Butamirate citrate** syrup at 22.5 mg, 45 mg, 67.5 mg, and 90 mg, compared to dextromethorphan (30 mg) and placebo [3].
- **Key Findings:**
 - **Dextromethorphan** was superior to placebo in attenuating capsaicin-induced cough.
 - **Butamirate** did not show a significant antitussive effect in this model, even at the highest dose of 90 mg. The study authors suggested that this lack of efficacy could be due to formulation issues at higher doses [3].
 - No apparent relationship was found between the plasma concentrations of butamirate's metabolites and the pharmacodynamic (cough suppression) response [3].

Key Insights for Drug Development

- **Active Metabolites are Crucial:** Butamirate itself is undetectable in plasma. Research and bioanalytical methods must focus on its metabolites, particularly **2-phenylbutyric acid** and **diethylaminoethoxyethanol**, which are also pharmacologically active [1] [2] [3].
- **Formulation Impact:** The disconnect between historical efficacy and negative challenge trial results suggests that **formulation can critically influence clinical outcomes**. Developing advanced delivery systems may unlock full therapeutic potential [3].
- **Modern Analytical Tools:** Techniques like **E-LEI-MS** offer powerful, rapid screening for API identification in quality control, significantly reducing analysis time compared to traditional methods [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. : Uses, Dosage, Side Effects and More | MIMS Indonesia Butamirate [mims.com]
2. 4-way crossover Butamirate Citrate PK & Dose study ... [hra.nhs.uk]

3. A randomized placebo controlled trial to evaluate the effects of ... [pmc.ncbi.nlm.nih.gov]
4. Relative bioavailability of different butamirate preparations after... citrate [pubmed.ncbi.nlm.nih.gov]
5. Drug screening in pharmaceutical and forensic ... [nature.com]

To cite this document: Smolecule. [Butamirate citrate pharmacokinetics absorption metabolism].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b522314#butamirate-citrate-pharmacokinetics-absorption-metabolism>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com